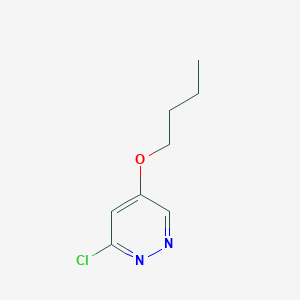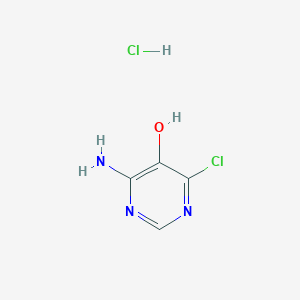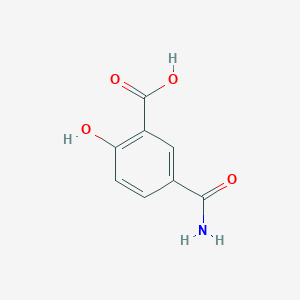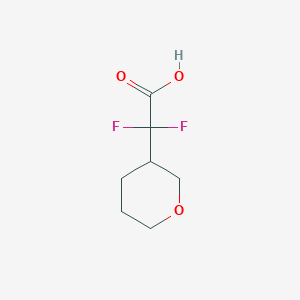![molecular formula C9H16N2O2 B11908809 1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone](/img/structure/B11908809.png)
1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a spirocyclic framework incorporating oxygen and nitrogen atoms, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone typically involves the condensation of appropriate amines with cyclic ketones or aldehydes. One common method includes the reaction of N-benzylpiperidone with thioglycolic acid in toluene under reflux conditions, using a Dean-Stark apparatus to remove water . This method allows for the formation of the spirocyclic structure through a one-pot three-component condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(1-Oxa-4,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism by which 1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone exerts its effects involves the inhibition of specific enzymes. For instance, it acts as a selective inhibitor of TYK2 and JAK1, which are key players in the signaling pathways of inflammatory responses . By binding to these enzymes, the compound can modulate the expression of related genes and the formation of immune cells such as Th1, Th2, and Th17 cells .
Comparaison Avec Des Composés Similaires
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
2,8-Diazaspiro[4.5]decan-1-one: Studied as a selective TYK2/JAK1 inhibitor.
8-Oxa-2-azaspiro[4.5]decane: Explored for its potential in producing biologically active compounds.
Uniqueness: 1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone stands out due to its specific spirocyclic structure incorporating both oxygen and nitrogen atoms, which imparts unique chemical reactivity and biological activity. Its selective inhibition of TYK2 and JAK1 enzymes highlights its potential as a therapeutic agent for inflammatory diseases.
Propriétés
Formule moléculaire |
C9H16N2O2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
1-(1-oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone |
InChI |
InChI=1S/C9H16N2O2/c1-8(12)11-6-7-13-9(11)2-4-10-5-3-9/h10H,2-7H2,1H3 |
Clé InChI |
BQZDDHZOYNXTJV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCOC12CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B11908738.png)








![1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B11908790.png)


![Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane]](/img/structure/B11908800.png)

